Fraction of sp³ Carbons (Fsp³): 3D Character vs. the Fully Aromatic Isoxazole Analog
The target compound possesses a calculated Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.89 versus 0.56 for the direct aromatic analog 3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid (CAS 1247496-56-5) [1]. The 8 sp³ carbons out of 9 total carbons in the target arise from the saturated dihydroisoxazole ring (3 sp³ carbons) plus the fully saturated oxane ring (5 sp³ carbons), whereas the aromatic isoxazole comparator contributes zero sp³ carbons from its heterocyclic core . This ~59% relative increase in Fsp³ is meaningful in the context of fragment-based drug discovery (FBDD), where high-Fsp³ fragments are sought to escape the 'flatland' bias of traditional screening libraries and to improve downstream lead developability [2].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ ≈ 0.89 (8 sp³ / 9 total carbons); MW 199.20; C₉H₁₃NO₄ |
| Comparator Or Baseline | 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid (CAS 1247496-56-5): Fsp³ ≈ 0.56 (5 sp³ / 9 total carbons); MW 197.19; C₉H₁₁NO₄ |
| Quantified Difference | ΔFsp³ ≈ +0.33 (+59% relative); ΔMW = +2.01 g/mol (+1.0%) |
| Conditions | Calculated from molecular formulas and ring saturation states based on IUPAC nomenclature [1] |
Why This Matters
Higher Fsp³ correlates with improved clinical developability metrics (lower attrition) and provides structurally differentiated starting points for fragment screens, reducing the risk of selecting a scaffold already crowded with prior art.
- [1] ECHA (European Chemicals Agency). C&L Inventory: 3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid, CAS 1247496-56-5. Available at: https://echa.europa.eu. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
